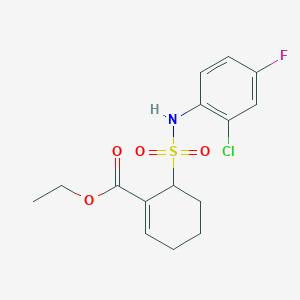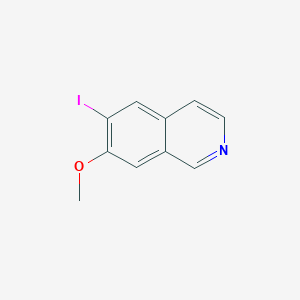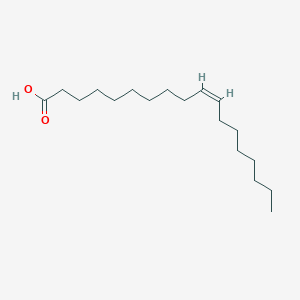
cis-10-Octadecenoic acid
Vue d'ensemble
Description
Cis-10-Octadecenoic acid is a type of monounsaturated fatty acid . It is an isomer of oleic acid and has been found in partially hydrogenated vegetable oil and milk fat .
Synthesis Analysis
This compound is generated from linoleic acid (LA) catalyzed by linoleate hydratase in lactobacilli . The conversion of 10-HOE to LA is catalyzed by MCRA from bifidobacteria .Molecular Structure Analysis
The molecular formula of this compound is C18H34O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
10-HOE is the first intermediate in the production of conjugated LA (CLA) . Bifidobacteria can generate CLA by first converting 10-HOE to LA, followed by CLA accumulation .Physical and Chemical Properties Analysis
The molecular weight of this compound is 282.461 . It is almost insoluble in water, miscible in ethanol, ether, benzene, and volatile and non-volatile oil .Applications De Recherche Scientifique
1. Inhibition in Fatty Acid Desaturation
A study by Chang et al. (1973) investigated the effects of cis- and trans-octadecenoic acid isomers on the desaturation of stearic acid by rat liver microsomes. It was found that among the cis-octadecenoic acids, the 10- and 11-isomers were the most effective inhibitors. This suggests a potential role for cis-10-octadecenoic acid in regulating fatty acid metabolism (Chang, Janke, Pusch, & Holman, 1973).
2. Nuclear Magnetic Resonance Spectroscopy
Gunstone and Ismail (1967) conducted a study on the Nuclear Magnetic Resonance (NMR) spectra of cis octadecenoic acids. Their research provides valuable insights into the distinctive spectral features of these acids, which is crucial for identifying and understanding their chemical structure and behavior (Gunstone & Ismail, 1967).
3. Role in Conjugated Linoleic Acid Production
Research by Gao et al. (2019) explored the role of 10-hydroxy-cis-12 octadecenoic acid in the transformation of linoleic acid into conjugated linoleic acid by bifidobacteria. This study sheds light on the complex biochemical pathways and the significant role that this compound derivatives play in bacterial fatty acid metabolism (Gao, Yang, Stanton, Ross, Zhang, Chen, & Chen, 2019).
4. Immunomodulatory and Antioxidant Activity
Bergamo et al. (2014) examined the immunomodulatory and antioxidant activities of hydroxy-, oxo-, and conjugated fatty acids derived from gut microbes metabolizing dietary polyunsaturated fatty acids (PUFAs). This study indicates that compounds like 10-Hydroxy-cis-12-octadecenoic acid can play a role in regulating immune responses and oxidative stress (Bergamo, Luongo, Miyamoto, Cocca, Kishino, Ogawa, Tanabe, & Rossi, 2014).
5. Sleep Induction in Brain Lipids
Cravatt et al. (1995) identified cis-9,10-octadecenoamide, a fatty acid primary amide, as a component of the cerebrospinal fluid in various mammals, including humans. This compound, related to this compound, was found to induce physiological sleep, suggesting a previously unrecognized class of biological signaling molecules with potential implications for sleep regulation (Cravatt, Prospero-Garcia, Siuzdak, Gilula, Henriksen, Boger, & Lerner, 1995).
Mécanisme D'action
Target of Action
The primary target of cis-10-Octadecenoic acid, also known as cis-Vaccenic acid, is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including the metabolism of fatty acids.
Mode of Action
It is known that this compound interacts with its target, pparδ, and may influence its activity
Biochemical Pathways
This compound is involved in the saturation metabolism of polyunsaturated fatty acids (PUFAs), a detoxification process carried out by gut microbiota . This process generates a series of functional fatty acids, including hydroxy fatty acids, oxo fatty acids, conjugated fatty acids, and trans fatty acids . For example, 10-hydroxy-cis-12-octadecenoic acid (HYA) and 10-oxo-cis-12-octadecenoic acid (KetoA) are produced as intermediates when linoleic acid is metabolized to oleic acid .
Pharmacokinetics
A study on the in vivo distribution and turnover of trans- and this compound isomers in human plasma lipids suggests that these compounds are well-absorbed and undergo significant metabolic transformations .
Result of Action
It has been suggested that this compound and its metabolites may have immunomodulatory effects . For instance, 10-oxo-cis-12-octadecadienoic acid (γKetoC), a γ-linolenic acid-derived enon FA, has been identified as an effective immunomodulator, inhibiting antigen-induced immunoactivation and the LPS-induced production of inflammatory cytokines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of different fatty acid substrates and metabolic enzymes in the gut microbiota can affect the production of functional metabolites . Furthermore, the hydrogenation of this compound to stearic acid by a rumen Fusocillus sp. was found to vary under different atmospheric conditions .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
cis-10-Octadecenoic acid is involved in the saturation metabolism of polyunsaturated fatty acids, a detoxification metabolism by the gut microbiota . It generates a series of functional fatty acids, such as hydroxy fatty acids .
Cellular Effects
This compound influences cell function by interacting with various cellular processes. It is involved in the production of fatty acid metabolites in mouse feces, plasma, and tissues under different dietary conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, it is an intermediate when linoleic acid is metabolized to oleic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is involved in the production of a series of functional metabolites .
Metabolic Pathways
This compound is involved in the metabolic pathways of polyunsaturated fatty acids. It interacts with enzymes such as CLA-HY, CLA-DH, CLA-DC, and CLA-ER to generate a series of functional fatty acids .
Propriétés
IUPAC Name |
(Z)-octadec-10-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-9H,2-7,10-17H2,1H3,(H,19,20)/b9-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJSBBXBKPUZAA-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


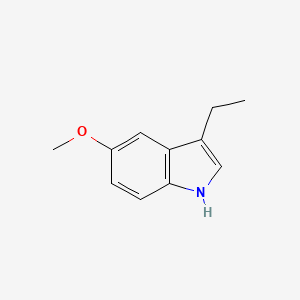



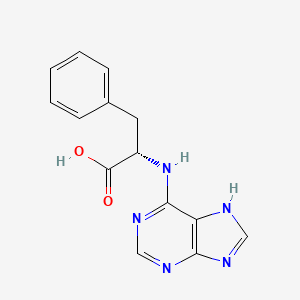
![1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B3118880.png)
![(E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3118891.png)

